Evidence Item 1: Antibacterial Activity Profile – Cross-Study Comparison Using the 6-Methyl Analog (Compound 3d) as the Closest Characterized Surrogate
No primary publication reports MIC data for the exact title compound (CAS 749219-12-3, lacking the 6-methyl group). The closest experimentally characterized analog is compound 3d (R₁ = 6-CH₃, R₂ = 4-OCH₃ benzamido) from Chen et al. (2022), which bears the identical 4-methoxybenzamido pharmacophore on the same tetrahydrobenzothiophene-3-carboxylic acid scaffold, differing only by a single 6-methyl substituent on the cyclohexane ring [1]. In a standardized broth microdilution assay against E. coli ATCC 25922, P. aeruginosa ATCC 27853, Salmonella ATCC 12022, and S. aureus ATCC 25922, compound 3d exhibited MIC values of 1.42 μM, 45.30 μM, 90.58 μM, and 1.42 μM respectively [1]. By comparison, the unsubstituted benzamido analog (compound 3a, R₂ = H) showed MIC values of 1.56 μM, 1.56 μM, 1.56 μM, and 99.21 μM, while the 4-fluoro analog (compound 3c, R₂ = 4-F) showed 1.47 μM, 0.72 μM, 1.47 μM, and 1.47 μM [1]. The 4-methoxy substitution thus preserves potent anti-E. coli and anti-S. aureus activity (comparable to the 4-F and unsubstituted analogs) but introduces a selective loss of potency against P. aeruginosa and Salmonella that is not observed with electron-withdrawing substituents [1].
| Evidence Dimension | Antibacterial MIC against four bacterial strains |
|---|---|
| Target Compound Data | Compound 3d (6-methyl analog): E. coli 1.42 μM, P. aeruginosa 45.30 μM, Salmonella 90.58 μM, S. aureus 1.42 μM |
| Comparator Or Baseline | Compound 3a (unsubstituted benzamido): 1.56, 1.56, 1.56, 99.21 μM; Compound 3c (4-fluoro): 1.47, 0.72, 1.47, 1.47 μM; Compound 3b (2-iodo): 1.11, 1.00, 0.54, 1.11 μM |
| Quantified Difference | 4-OCH₃ vs. 4-F: P. aeruginosa MIC increased 63-fold (45.30 vs. 0.72 μM); 4-OCH₃ vs. unsubstituted: Salmonella MIC increased 58-fold (90.58 vs. 1.56 μM) |
| Conditions | Broth microdilution; strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, Salmonella ATCC 12022, S. aureus ATCC 25922; controls: ciprofloxacin, gentamicin |
Why This Matters
The 4-methoxy substituent confers a unique strain-selectivity fingerprint—potent Gram-positive and E. coli activity with attenuated pseudomonal and salmonella potency—which is distinct from halogenated or unsubstituted analogs, making this substitution pattern a deliberate design choice for target-specific antibacterial screening rather than a default interchangeable group.
- [1] Chen J, Pei S, Yang J, Xia S, Tang S, Yuan K. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med Chem. 2022;14(1):166–172. Table 1. doi:10.1039/d2md00373b. View Source
